2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide
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Overview
Description
2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide is a synthetic organic compound that features both an imidazole ring and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The isopropylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The isopropylamino group may enhance the compound’s binding affinity and specificity for certain targets . These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid
- 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine
- ethyl 2-(2-methyl-1H-imidazol-1-yl)acetate
Uniqueness
2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide is unique due to its specific structural features, such as the combination of an imidazole ring with an isopropylamino group and a butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H20N4O |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-(2-methylimidazol-1-yl)-2-(propan-2-ylamino)butanamide |
InChI |
InChI=1S/C11H20N4O/c1-8(2)14-10(11(12)16)4-6-15-7-5-13-9(15)3/h5,7-8,10,14H,4,6H2,1-3H3,(H2,12,16) |
InChI Key |
ZCQHTCFYIBORAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCC(C(=O)N)NC(C)C |
Origin of Product |
United States |
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